4-(Bis(4-fluorophenyl)methylene)piperidine

概要

説明

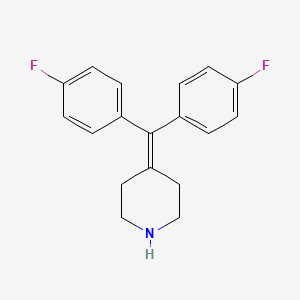

4-(Bis(4-fluorophenyl)methylene)piperidine is an organic compound with the molecular formula C18H17F2N It is characterized by the presence of two 4-fluorophenyl groups attached to a methylene bridge, which is further connected to a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

化学反応の分析

Types of Reactions: 4-(Bis(4-fluorophenyl)methylene)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

4-(Bis(4-fluorophenyl)methylene)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 4-(Bis(4-fluorophenyl)methylene)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

類似化合物との比較

4-(Bis(4-fluorophenyl)methylene)piperidine can be compared with other similar compounds, such as:

4-(Bis(4-chlorophenyl)methylene)piperidine: Similar structure but with chlorine atoms instead of fluorine.

4-(Bis(4-bromophenyl)methylene)piperidine: Similar structure but with bromine atoms instead of fluorine.

4-(Bis(4-methylphenyl)methylene)piperidine: Similar structure but with methyl groups instead of fluorine.

Uniqueness: The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

生物活性

4-(Bis(4-fluorophenyl)methylene)piperidine is a piperidine derivative characterized by the presence of two 4-fluorophenyl groups attached to a methylene bridge at the 4-position of the piperidine ring. This compound, with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. Although the exact mechanisms are not fully elucidated, it is known to interact with the dopamine transporter, suggesting potential implications for neurological applications. The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways relevant to various therapeutic contexts.

Pharmacological Potential

Research indicates that compounds similar in structure to this compound have demonstrated various pharmacological activities, including:

- Antidepressant Effects : Due to its interaction with serotonin and dopamine receptors, this compound may exhibit antidepressant-like effects.

- Antiparasitic Activity : Similar derivatives have shown efficacy against parasites, indicating potential for further exploration in this area .

- Antibacterial and Antifungal Properties : Some studies suggest that piperidine derivatives possess antibacterial and antifungal activities, which may extend to this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. The presence of fluorine atoms enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. Comparative analysis with structurally related compounds reveals insights into potential modifications that could enhance biological activity.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(4-Fluorobenzyl)piperidine | Contains a single fluorobenzyl group | Simpler structure; less steric hindrance |

| 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine | Contains cinnamyl substitution | Potential for different receptor interactions |

| 1-[Bis(4-fluorophenyl)methyl]-piperazine | Similar core structure but with piperazine | Different pharmacological profile |

| 2,6-Bis(4-fluorophenyl)piperidin-4-one | Contains two fluorophenyl groups | Exhibits different reactivity patterns |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Dopamine Transporter Interaction : Research has highlighted the compound's ability to bind to dopamine transporters, which could be significant for developing treatments for disorders like depression or ADHD.

- Antiparasitic Activity : In vitro studies have shown that derivatives with similar structural motifs exhibit activity against Plasmodium falciparum, the causative agent of malaria. This suggests that further optimization of this compound could lead to effective antiparasitic agents .

- Antibacterial Properties : A study on piperidine derivatives indicated varying degrees of antibacterial activity against strains such as E. coli and C. albicans, suggesting that this compound may also possess similar properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bis(4-fluorophenyl)methylene)piperidine, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis of piperidine derivatives typically involves condensation or substitution reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via nucleophilic substitution under alkaline conditions (e.g., using triethylamine) . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. methanol), temperature, and stoichiometric ratios of reactants critically impact yield. For instance, excessive base can lead to side reactions (e.g., over-sulfonylation), reducing purity . Post-synthesis purification via column chromatography or recrystallization is essential, with yields often ranging from 60–85% depending on scale .

Q. How can researchers ensure structural fidelity and purity during characterization?

Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of unreacted intermediates.

- HPLC (with UV detection) to assess purity, using mobile phases like methanol-buffer mixtures (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) .

- Mass spectrometry (MS) to verify molecular ion peaks and detect trace impurities.

Calibration with reference standards (e.g., USP/EP guidelines) ensures reproducibility, particularly for pharmacologically relevant derivatives .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS hazard codes H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335) .

- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines quantum mechanics with machine learning to identify optimal conditions (e.g., solvent, catalyst) for piperidine derivatives, reducing trial-and-error experimentation . Reaction parameter databases (e.g., NIST Chemistry WebBook) provide thermodynamic data (ΔG, ΔH) to model feasibility .

Q. How should researchers address contradictions in biological activity data for fluorophenyl-substituted piperidines?

Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀/EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

- Structural Analog Comparison : Compare with derivatives like 4-(4-Bromobenzoyl)piperidine hydrochloride to isolate fluorophenyl-specific effects .

- Meta-Analysis : Use platforms like Reaxys or SciFinder to cross-reference published bioactivity data and identify methodological inconsistencies (e.g., solvent polarity in assays) .

Q. What strategies enhance the stability of this compound in aqueous formulations?

Methodological Answer :

特性

IUPAC Name |

4-[bis(4-fluorophenyl)methylidene]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNQGZBGAQFPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369130 | |

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58113-36-3 | |

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。